molecular formula C11H15N3O6 B1210936 O2,2'-Cyclocytidine monoacetate CAS No. 10212-28-9

O2,2'-Cyclocytidine monoacetate

Cat. No.: B1210936
CAS No.: 10212-28-9
M. Wt: 285.25 g/mol
InChI Key: LOALESLYJVZMHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O²,2'-Cyclocytidine monoacetate is a chemically modified nucleoside analogue characterized by a cyclized cytidine backbone and a monoacetate ester group. This structural modification enhances its stability and bioavailability compared to non-esterified cytidine derivatives . The monoacetate group may further improve solubility or reduce cytotoxicity, a critical factor in therapeutic applications.

Properties

CAS No.

10212-28-9

Molecular Formula

C11H15N3O6

Molecular Weight

285.25 g/mol

IUPAC Name

acetic acid;4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol

InChI

InChI=1S/C9H11N3O4.C2H4O2/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8;1-2(3)4/h1-2,4,6-8,10,13-14H,3H2;1H3,(H,3,4)

InChI Key

LOALESLYJVZMHL-UHFFFAOYSA-N

SMILES

CC(=O)O.C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N

Canonical SMILES

CC(=O)O.C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N

Synonyms

Ancitabine
Anhydro-Ara-C
Cyclo C
Cyclo-C
CycloC
Cyclocytidine
NSC 145,668
NSC 145668
NSC-145,668
NSC-145668
NSC145,668
NSC145668
U 33,624A
U 33624A
U-33,624A
U-33624A
U33,624A
U33624A

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights key differences between O²,2'-Cyclocytidine monoacetate and related compounds:

Compound Core Structure Functional Groups Antiviral Target Key Mechanism Cytotoxicity (293T cells)
O²,2'-Cyclocytidine monoacetate Cyclized cytidine Monoacetate ester RNA viruses (inferred) RNA synthesis inhibition* Likely low**
Cyclocytidine hydrochloride Cyclized cytidine Hydrochloride salt VSV, DENV, HSV-1 Inhibits viral RNA replication Low (1.6 mM tolerated)
6-Azacytidine (6-azaC) Azacytidine (N→C substitution) None DNA viruses (e.g., adenovirus) DNA demethylation Moderate to high
Ribavirin Guanosine analogue Triazole carboxamide Broad-spectrum (HCV, RSV) RNA mutagenesis, IMPDH inhibition High at therapeutic doses

Inferred from cyclocytidine hydrochloride’s mechanism.
*
Assumed due to structural similarity to cyclocytidine hydrochloride.

Antiviral Activity and Mechanisms

  • Cyclocytidine Hydrochloride : Demonstrates broad-spectrum activity against RNA viruses (VSV, DENV) and DNA viruses (HSV-1). It suppresses viral RNA replication without affecting viral entry or free particles, suggesting a specific targeting of intracellular RNA synthesis machinery . In vivo studies in mice showed reduced VSV titers post-treatment .
  • 6-Azacytidine: Primarily targets DNA viruses via DNA demethylation, disrupting epigenetic regulation. Its anti-adenoviral activity differs mechanistically from cyclocytidine derivatives .
  • Ribavirin: A guanosine analogue with broad activity against RNA viruses (e.g., HCV, RSV) through RNA chain termination and inhibition of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in nucleotide synthesis. Its cytotoxicity limits clinical use .

Cytotoxicity and Therapeutic Window

  • Cyclocytidine hydrochloride exhibits low cytotoxicity, with 293T cells tolerating concentrations up to 1.6 mM .
  • Ribavirin and 6-azaC show higher cytotoxicity, necessitating careful dosing .
  • O²,2'-Cyclocytidine monoacetate’s ester group may further reduce cytotoxicity compared to salt forms, though this requires experimental validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O2,2'-Cyclocytidine monoacetate
Reactant of Route 2
O2,2'-Cyclocytidine monoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.